molecular formula C13H8ClIO B1604352 4'-Chloro-2-iodobenzophenone CAS No. 99847-66-2

4'-Chloro-2-iodobenzophenone

Cat. No.: B1604352
CAS No.: 99847-66-2
M. Wt: 342.56 g/mol
InChI Key: SIZXQQBPUBGFCC-UHFFFAOYSA-N
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Description

4’-Chloro-2-iodobenzophenone is a chemical compound with the molecular formula C13H8ClIO . It is a white solid and is used in various chemical reactions .


Synthesis Analysis

4’-Chloro-2-iodobenzophenone can be synthesized from 4-Chloro-2-iodobenzoic acid . The acid is an electron-deficient substituted 2-iodobenzoic acid and reacts with ynamide to provide the 3,4-disubstituted isocoumarin .


Molecular Structure Analysis

The molecular structure of 4’-Chloro-2-iodobenzophenone consists of a benzene ring with a chlorine atom and an iodine atom attached to it . The InChI code for the molecule is 1S/C13H8ClIO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H .


Chemical Reactions Analysis

4’-Chloro-2-iodobenzophenone is involved in various chemical reactions. For instance, 4-Chloro-2-iodobenzoic acid, a precursor to 4’-Chloro-2-iodobenzophenone, reacts with ynamide to provide the 3,4-disubstituted isocoumarin .


Physical and Chemical Properties Analysis

4’-Chloro-2-iodobenzophenone is a white solid . It has a molecular weight of 342.56 . The InChI code for the molecule is 1S/C13H8ClIO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H .

Scientific Research Applications

Spectroscopic Analysis and Quantum Chemical Studies

4'-Chloro-2-iodobenzophenone has been the subject of spectroscopic and quantum chemical studies. It has been analyzed using FT-IR, FT-Raman spectra, and DFT method B3LYP/LanL2DZ basis set. This research helps in understanding various intramolecular interactions responsible for the stabilization of the molecule, as well as computing the HOMO, LUMO energy gap, which is crucial for understanding its chemical behavior (Prasad, Muthu, & Santhamma, 2017).

Phototransformation Studies in Water

The molecule has been studied for its phototransformation in water, particularly under different light conditions. This research is significant in understanding its environmental impact, especially how it degrades and reacts with other substances in aquatic environments (Vialaton, Richard, Baglio, & Payá-pérez, 1998).

Adsorption Studies for Decontamination

Research has also been conducted on the adsorption properties of this compound, particularly for removing pollutants from aqueous solutions. This study is crucial for environmental cleanup and water treatment processes (Mehrizad & Gharbani, 2014).

Halogen Bonding in Structural Determination

The molecule has been analyzed for its role in halogen bonding, which is a key factor in determining its structural properties. This research is essential in the field of crystallography and molecular design (Pigge, Vangala, & Swenson, 2006).

Biotransformation by Bacterial Strains

Studies on biotransformation of this compound by bacterial strains have been conducted, highlighting the potential use of microorganisms in degrading and neutralizing the environmental impact of such compounds (Arora & Jain, 2012).

Photocatalytic Mechanism Elucidation

Research has been done on the photocatalytic mechanisms of this compound, which is important for understanding its behavior under light exposure and its potential use in photocatalysis (Tolosana-Moranchel, Montejano, Casas, & Bahamonde, 2018).

High-Temperature Oxidation Studies

The molecule has been studied under conditions of high-temperature oxidation, which is relevant for understanding its stability and degradation under extreme conditions (Evans & Dellinger, 2005).

Properties

IUPAC Name

(4-chlorophenyl)-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZXQQBPUBGFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641501
Record name (4-Chlorophenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99847-66-2
Record name (4-Chlorophenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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